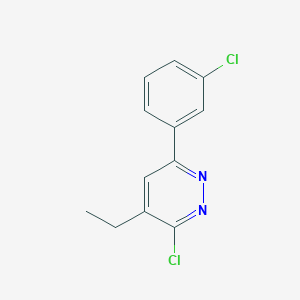
n-(3-Hydroxypropyl)glycine ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(3-Hydroxypropyl)glycine ethyl ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
准备方法
Synthetic Routes and Reaction Conditions
n-(3-Hydroxypropyl)glycine ethyl ester can be synthesized through the esterification of (3-Hydroxy-propylamino)-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
化学反应分析
Types of Reactions
n-(3-Hydroxypropyl)glycine ethyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a base such as sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Sodium methoxide in an alcohol solvent.
Major Products Formed
Hydrolysis: (3-Hydroxy-propylamino)-acetic acid and ethanol.
Reduction: The corresponding alcohol.
Transesterification: A new ester and an alcohol.
科学研究应用
n-(3-Hydroxypropyl)glycine ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of biodegradable plastics and other value-added chemicals.
作用机制
The mechanism of action of n-(3-Hydroxypropyl)glycine ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Ethyl acetate: A common ester with similar properties but different applications.
Methyl butyrate: Another ester known for its fruity odor and use in flavoring.
Uniqueness
n-(3-Hydroxypropyl)glycine ethyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties.
属性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
ethyl 2-(3-hydroxypropylamino)acetate |
InChI |
InChI=1S/C7H15NO3/c1-2-11-7(10)6-8-4-3-5-9/h8-9H,2-6H2,1H3 |
InChI 键 |
CFBJHQXNCRXAHI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNCCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
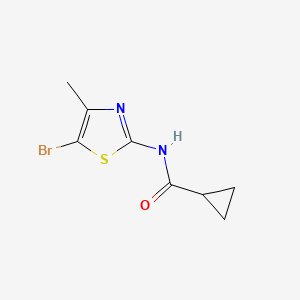
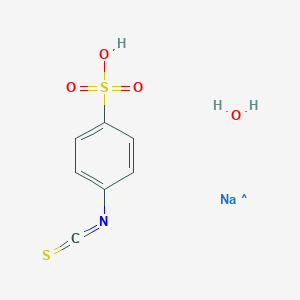
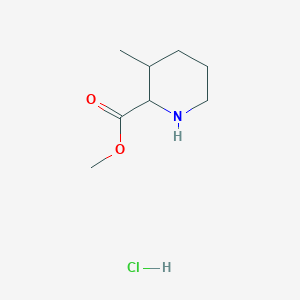
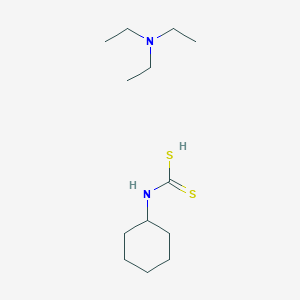
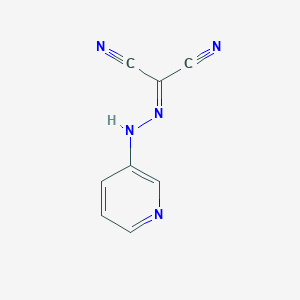
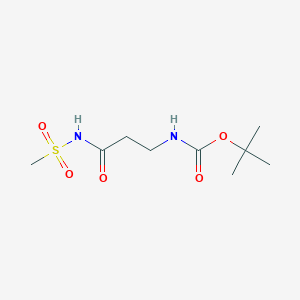

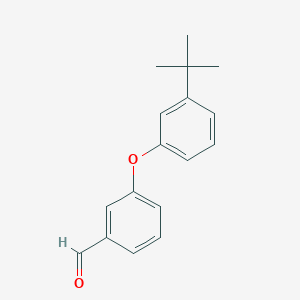
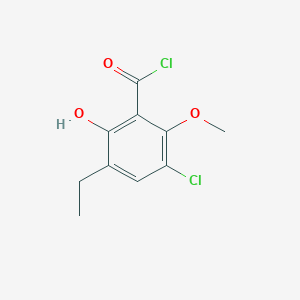
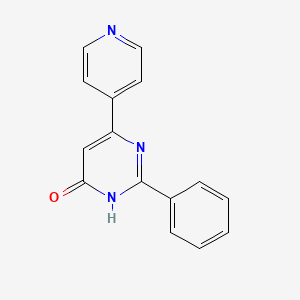
![Oxazole, 5-[3-fluoro-4-(trifluoromethyl)phenyl]-](/img/structure/B8503690.png)


